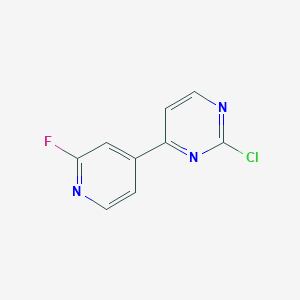

2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine

Übersicht

Beschreibung

2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine is a chemical compound with the molecular formula C9H5ClFN3. It is a pyrimidine derivative, which has attracted significant interest in the field of organic synthesis due to its various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-fluoropyridine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It can undergo cross-coupling reactions with aryl halides in the presence of catalysts like palladium.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and thiols, with reaction conditions often involving a base such as sodium hydride (NaH) in solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the potential of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine in antiviral applications. For instance, compounds derived from this scaffold have shown efficacy against human hepatitis B virus (HBV) in transgenic mouse models . The mechanism involves inhibition of viral replication, making it a candidate for further development as an antiviral agent.

Anticancer Properties

The anticancer potential of pyrimidine derivatives is well-documented. Research indicates that this compound can act as a potent inhibitor of various cancer cell lines. Its derivatives have been tested against multiple types of cancer, including breast, prostate, and lung cancers . The compound's ability to interfere with cellular signaling pathways involved in tumor growth and metastasis positions it as a promising lead in cancer therapeutics.

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of pyrimidine derivatives. The compound has been shown to inhibit key inflammatory mediators such as prostaglandin E2 and nitric oxide . This suggests its potential application in treating inflammatory diseases, providing a dual benefit in managing both inflammation and associated pain.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents on the pyrimidine ring. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. Modifications at specific positions on the pyrimidine ring can significantly impact the compound's biological activity and selectivity .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-5-fluoropyrimidine

- 2-Chloro-4-fluoropyridine

- 2,4-Dichloro-5-fluoropyrimidine

Uniqueness

Compared to similar compounds, 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms on the pyrimidine ring enhances its reactivity and potential for forming diverse derivatives .

Biologische Aktivität

2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug discovery.

Structural Characteristics

The compound features a pyrimidine ring substituted with a chlorine atom and a 2-fluoropyridine moiety. This unique structure contributes to its ability to interact with various biological targets, enhancing its therapeutic potential. The presence of two distinct nitrogen-containing aromatic systems is significant for its binding affinity and biological activity.

1. Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit promising anticancer properties. For example, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937, demonstrating their potential as anticancer agents .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis |

| Similar Pyrimidine Derivative | U-937 | 0.79 - 5.51 | Inhibits DNA synthesis |

2. Antimicrobial Properties

The compound has shown potential as an antibacterial and antifungal agent. Its mechanism involves the inhibition of key enzymes necessary for bacterial cell wall synthesis, making it a candidate for developing new antimicrobial therapies .

Table 2: Antimicrobial Efficacy

| Target Organism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | TBD | Bactericidal |

| Candida albicans | TBD | Fungicidal |

3. Anti-inflammatory Effects

Pyrimidines are known for their anti-inflammatory properties, attributed to their ability to inhibit inflammatory mediators. Studies suggest that this compound may modulate the expression of various cytokines and chemokines involved in inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for cancer cell proliferation and microbial viability.

- Apoptosis Induction : It triggers programmed cell death in cancer cells, enhancing its anticancer potential.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in inflammation and tumor progression.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which can influence their biological activity.

Table 3: Comparison of Related Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-fluoropyrimidine | Fluorine at position 5 | Moderate anticancer |

| 4-(2-Fluoropyridin-3-yl)pyrimidine | No chlorine substituent | Antibacterial |

| 5-Bromo-2-chloro-pyrimidine | Bromine instead of fluorine | Antifungal |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrimidine derivatives in various therapeutic areas:

- Antimalarial Activity : Compounds based on the pyrimidine scaffold have demonstrated significant activity against Plasmodium falciparum, indicating potential for treating malaria .

- Cancer Treatment : A study showed that specific derivatives exhibited IC50 values lower than standard treatments like doxorubicin, suggesting enhanced efficacy against certain cancers .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine?

- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2,4-dichloropyrimidine derivatives with fluoropyridinyl nucleophiles under basic conditions (e.g., potassium carbonate in N,N-dimethylacetamide). Chromatographic purification (e.g., flash silica gel chromatography with ethyl acetate/heptane gradients) is critical to isolate the desired product from regioisomers or byproducts .

- Key Considerations : Optimize reaction temperature and stoichiometry to minimize side reactions. Use TLC or HPLC to monitor reaction progress .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- NMR : H and C NMR can verify substitution patterns (e.g., distinguishing fluoropyridinyl vs. chloropyrimidine protons).

- Mass Spectrometry : ESI-MS or HRMS provides molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z 224.03) .

- X-ray Crystallography : Resolves regiochemistry ambiguities, as demonstrated in studies of analogous pyrimidine derivatives .

Q. What safety precautions are essential when handling this compound?

- Protocols :

- Use PPE (gloves, goggles) due to eye irritation risks .

- Avoid inhalation; work in a fume hood.

- Segregate waste and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can regioselectivity challenges in fluoropyridinyl substitution reactions be addressed?

- Approach :

- Solvent and Base Selection : Polar aprotic solvents (e.g., DMA) with weak bases (e.g., KCO) favor nucleophilic attack at the 4-position of pyrimidine .

- Temperature Control : Lower temperatures (0–25°C) reduce kinetic byproduct formation.

- Computational Modeling : Predict reactive sites using DFT calculations to guide synthetic design .

Q. What strategies enhance the bioactivity of pyrimidine derivatives through structural modifications?

- SAR Insights :

- Fluorine Substitution : Introducing fluorine at the pyridinyl 2-position improves metabolic stability and target binding, as seen in kinase inhibitors .

- Heterocyclic Fusion : Thieno[2,3-d]pyrimidine analogs exhibit enhanced antimicrobial activity, validated via GC-MS and MIC assays .

- Trifluoromethyl Groups : Improve lipophilicity and membrane permeability, critical for CNS-targeted agents .

Q. How can conflicting biological activity data across studies be resolved?

- Experimental Design :

- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to confirm target specificity .

- Physicochemical Profiling : Use immobilized artificial membrane (IAM) chromatography to correlate lipophilicity with cellular uptake .

- Control Variables : Standardize cell lines, solvent carriers (e.g., DMSO concentration), and assay conditions to reduce variability .

Eigenschaften

IUPAC Name |

2-chloro-4-(2-fluoropyridin-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN3/c10-9-13-4-2-7(14-9)6-1-3-12-8(11)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEAZDLUUDWXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NC(=NC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348752 | |

| Record name | 2-chloro-4-(2-fluoropyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361147-25-3 | |

| Record name | 2-chloro-4-(2-fluoropyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.